Purity: L- vs. DL-Form
The L-enantiomer form (CAS 19653-78-2) is commercially available with documented purity of ≥99% as verified by NMR analysis , whereas racemic or DL preparations (CAS 138062-71-2) are typically supplied at 95% minimum purity . For stereochemically sensitive applications, enantiomeric purity is additionally controlled with enantiomer ≤0.5% specification by chiral HPLC for research-grade material [1].
| Evidence Dimension | Chemical purity specification |
|---|---|
| Target Compound Data | N-Methyl-L-norvaline hydrochloride (CAS 19653-78-2): ≥99% purity (NMR-verified) |
| Comparator Or Baseline | N-Methyl-DL-norvaline hydrochloride (CAS 138062-71-2): minimum 95% purity |
| Quantified Difference | ≥4% absolute purity difference; stereoisomer impurity specification for L-form: ≤0.5% enantiomer |
| Conditions | Commercial product specifications from established chemical suppliers |
Why This Matters
Higher absolute purity reduces batch-to-batch variability in sensitive assays, while defined enantiomeric purity is essential for chiral peptide synthesis and stereospecific enzyme studies.
- [1] Watanabe Chemical Industries. H-MeNva-OH (CAS 19653-78-2). Purity specification: HPLC ≥98%, stereoisomers (HPLC) enantiomer ≤0.5%. Accessed 2025. View Source
